[(3-Bromothiophen-2-yl)methyl](oxolan-2-ylmethyl)amine
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Overview
Description
(3-Bromothiophen-2-yl)methylamine is a compound with the molecular formula C10H14BrNOS It features a bromothiophene moiety linked to an oxolan-2-ylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the reaction of 3-bromothiophene with oxolan-2-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with 3-bromothiophene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The bromothiophene moiety can interact with aromatic residues in proteins, while the oxolan-2-ylmethylamine group can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
(3-Bromothiophen-2-yl)methylamine hydrochloride: Similar structure but with a methyl group instead of the oxolan-2-ylmethyl group.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene moiety linked to a triazole ring, showing different biological activities.
Uniqueness
(3-Bromothiophen-2-yl)methylamine is unique due to the presence of both the bromothiophene and oxolan-2-ylmethylamine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14BrNOS |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H14BrNOS/c11-9-3-5-14-10(9)7-12-6-8-2-1-4-13-8/h3,5,8,12H,1-2,4,6-7H2 |
InChI Key |
SFAIHANBJKGXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C=CS2)Br |
Origin of Product |
United States |
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